molecular formula C10H11N5O4 B11073499 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B11073499
M. Wt: 265.23 g/mol
InChI Key: RLNODWNAGXLVBY-UHFFFAOYSA-N
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Description

N-(5-METHYL-12-OXAZOL-3-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound characterized by the presence of both oxazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-12-OXAZOL-3-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: This involves the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Coupling of the Rings: The oxazole and pyrazole rings are then coupled through an acetamide linkage, often using reagents such as acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of N-(5-METHYL-12-OXAZOL-3-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-12-OXAZOL-3-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-METHYL-12-OXAZOL-3-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-METHYL-12-OXAZOL-3-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it could inhibit an enzyme involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-METHYL-12-OXAZOL-3-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
  • N-(5-METHYL-12-OXAZOL-3-YL)-2-(5-METHYL-3-AMINO-1H-PYRAZOL-1-YL)ACETAMIDE
  • N-(5-METHYL-12-OXAZOL-3-YL)-2-(5-METHYL-3-HYDROXY-1H-PYRAZOL-1-YL)ACETAMIDE

Uniqueness

N-(5-METHYL-12-OXAZOL-3-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both nitro and acetamide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C10H11N5O4/c1-6-3-9(15(17)18)12-14(6)5-10(16)11-8-4-7(2)19-13-8/h3-4H,5H2,1-2H3,(H,11,13,16)

InChI Key

RLNODWNAGXLVBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=NOC(=C2)C)[N+](=O)[O-]

Origin of Product

United States

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